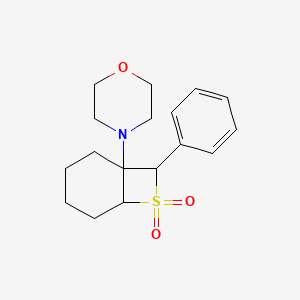
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine is a complex organic compound with a unique bicyclic structure. It contains a morpholine ring fused with a sulfur-containing bicyclic system, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine typically involves the reaction of morpholine with a suitable bicyclic sulfur-containing precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic system can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group and other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)morpholine
- 4-(7,7-Dioxido-8-methyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine
Uniqueness
4-(7,7-Dioxido-8-phenyl-7-thiabicyclo(4.2.0)oct-1-yl)morpholine is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Eigenschaften
CAS-Nummer |
19158-30-6 |
|---|---|
Molekularformel |
C17H23NO3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-morpholin-4-yl-8-phenyl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C17H23NO3S/c19-22(20)15-8-4-5-9-17(15,18-10-12-21-13-11-18)16(22)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
InChI-Schlüssel |
NMQHAHIFQLFGPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)S(=O)(=O)C2C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


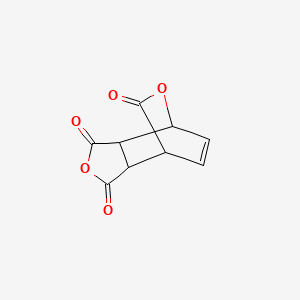
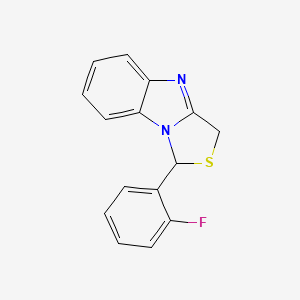
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
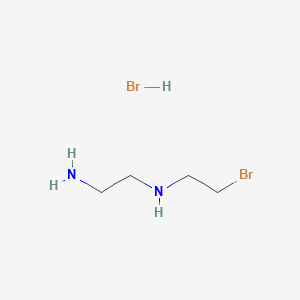
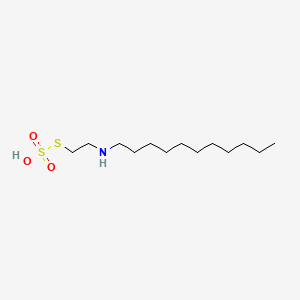
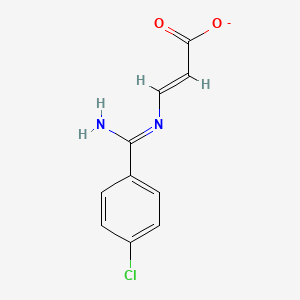

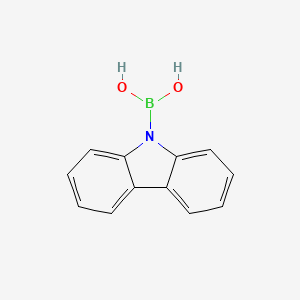

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)

![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)
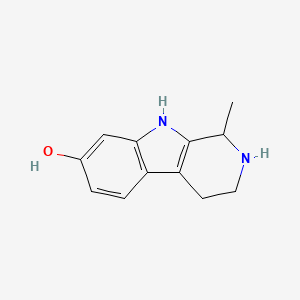
![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
